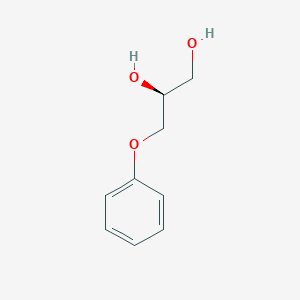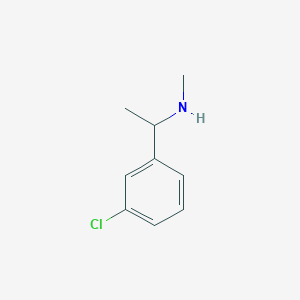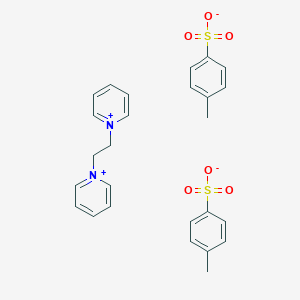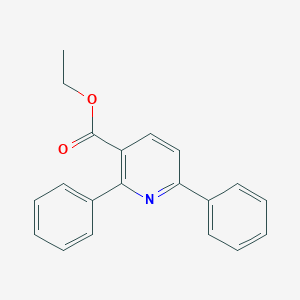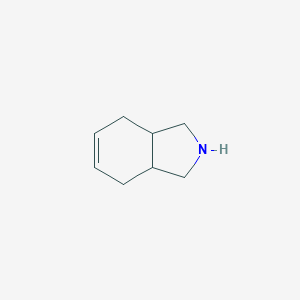
2,3,3a,4,7,7a-hexahydro-1H-isoindole
Overview
Description
2,3,3a,4,7,7a-Hexahydro-1H-isoindole is an organic compound with the molecular formula C8H13N It is a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of isoindole derivatives using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,3,3a,4,7,7a-Hexahydro-1H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1H-isoindoline: A fully saturated analog with similar structural features.
2,3,3a,4,7,7a-Hexahydro-1H-isoindole N-oxide: An oxidized derivative with different reactivity.
Uniqueness
This compound is unique due to its partially saturated bicyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608345 | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-30-9 | |
| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole?
A1: Research suggests that certain derivatives of this compound class demonstrate potential as cyclooxygenase (COX) inhibitors []. Specifically, some derivatives exhibited promising inhibitory activity against COX-1, an enzyme involved in inflammation and pain pathways. Additionally, related compounds have shown activity in increasing blood platelet count, which could be beneficial in treating thrombocytopenia []. Some derivatives also possess anticonvulsant activity [].
Q2: How does the structure of this compound derivatives influence their interaction with biological targets?
A2: Molecular docking studies on aminoacetylenic tetrahydrophthalimide analogs, which share the core structure of this compound, suggest the presence of an aryl group may be crucial for selective inhibition of COX-2 []. This highlights the importance of specific structural features in dictating the interaction with COX enzymes and potentially other biological targets.
Q3: What synthetic strategies are employed in the preparation of this compound derivatives?
A3: A common approach involves the Diels-Alder cycloaddition reaction [, ]. For instance, reacting a substituted (E)-1,3-butadiene-1-carboxylic acid with N-ethylmaleimide under appropriate conditions can yield the desired hexahydro-1H-isoindole core []. Further modifications, such as alkylation and Mannich reactions, can introduce diverse substituents to the core structure, enabling the exploration of structure-activity relationships [].
Q4: What analytical techniques are typically used to characterize this compound derivatives?
A4: A combination of spectroscopic and analytical methods is commonly employed. This includes infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and elemental analysis to confirm the structure and purity of synthesized compounds [, ]. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of some derivatives, providing valuable insights into their molecular conformation and potential interactions with biological targets [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


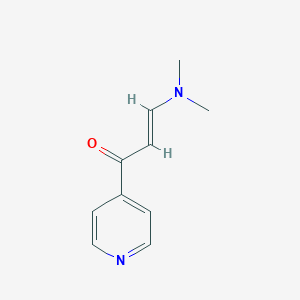

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
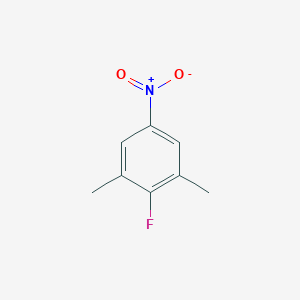
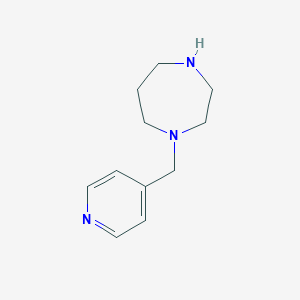
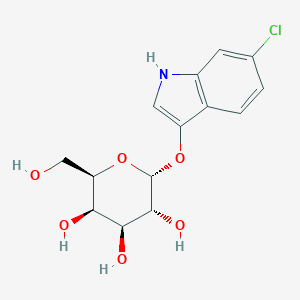
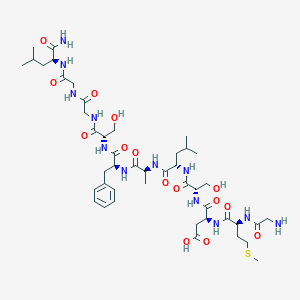

![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
